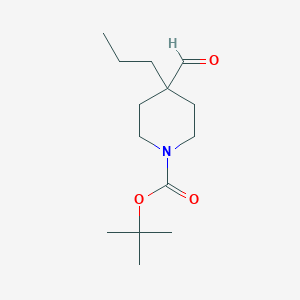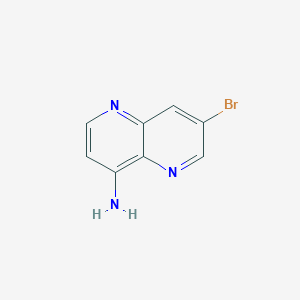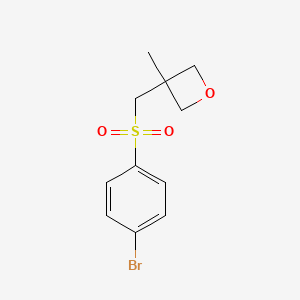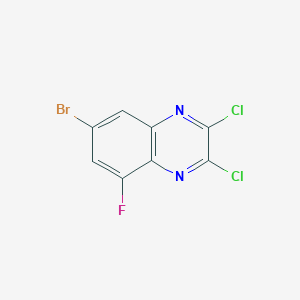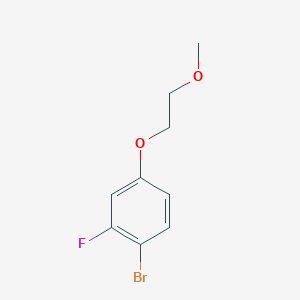
Benzène, 1-bromo-2-fluoro-4-(2-méthoxyéthoxy)-
Vue d'ensemble
Description
Benzene, 1-bromo-2-fluoro-4-(2-methoxyethoxy)- is an organic compound with the molecular formula C9H10BrFO2 and a molecular weight of 249.08 g/mol . This compound is characterized by a benzene ring substituted with bromine, fluorine, and a 2-methoxyethoxy group. It is used primarily in research settings and has various applications in synthetic chemistry.
Applications De Recherche Scientifique
Synthèse d'indoles tricycliques N-fusionnés
Des composés similaires ont été utilisés comme réactifs dans la synthèse d'indoles tricycliques N-fusionnés . Ces structures sont importantes en raison de leur présence dans de nombreux produits naturels et pharmaceutiques.
Création de cristaux liquides
Des composés présentant des structures apparentées ont été utilisés dans la synthèse de cristaux liquides . Ces matériaux présentent des propriétés uniques qui les rendent adaptés aux écrans et à d'autres applications optiques.
Synthèse de la diméthylamine
Des bromo-fluoroanisoles apparentés ont été impliqués dans la synthèse de la diméthylamine , qui est un intermédiaire clé dans la production de divers produits chimiques et pharmaceutiques.
Synthèse de dérivés de méthoxy-naphtaldéhyde
Ces composés ont également été utilisés pour synthétiser des dérivés de méthoxy-naphtaldéhyde , qui sont des intermédiaires importants en synthèse organique et des précurseurs potentiels pour les produits pharmaceutiques.
Synthèse de structures de squelette de phénylbicyclohexane
Une autre application comprend la synthèse de structures à squelette de phénylbicyclohexane , qui sont pertinentes dans le développement de nouveaux matériaux présentant des propriétés mécaniques spécifiques.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-bromo-2-fluoro-4-(2-methoxyethoxy)- typically involves the following steps:
Fluorination: The fluorine atom is introduced via nucleophilic aromatic substitution, often using a fluorinating agent like potassium fluoride (KF) or cesium fluoride (CsF).
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods, ensuring the use of appropriate safety and environmental controls to handle the reagents and by-products.
Types of Reactions:
Substitution Reactions: Benzene, 1-bromo-2-fluoro-4-(2-methoxyethoxy)- can undergo further substitution reactions, particularly nucleophilic aromatic substitution due to the presence of electron-withdrawing groups (bromine and fluorine).
Oxidation and Reduction: The compound can participate in oxidation reactions, potentially forming quinones or other oxidized derivatives. Reduction reactions might target the bromine or fluorine substituents, leading to dehalogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Substitution Products: Depending on the nucleophile, various substituted benzene derivatives.
Oxidation Products: Potential formation of quinones or other oxidized aromatic compounds.
Reduction Products: Dehalogenated benzene derivatives.
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Reagent Development: Employed in the development of new reagents and catalysts for organic synthesis.
Biology and Medicine:
Pharmaceutical Research: Investigated for potential pharmacological activities, including as precursors to drug candidates.
Biochemical Studies: Used in studies to understand the interactions of halogenated aromatic compounds with biological systems.
Industry:
Material Science: Utilized in the development of new materials with specific electronic or optical properties.
Agrochemicals: Explored as intermediates in the synthesis of agrochemical products.
Mécanisme D'action
The mechanism of action of Benzene, 1-bromo-2-fluoro-4-(2-methoxyethoxy)- largely depends on its specific application. In synthetic chemistry, its reactivity is influenced by the electron-withdrawing effects of the bromine and fluorine atoms, which activate the benzene ring towards nucleophilic substitution. In biological systems, the compound’s interactions with molecular targets would depend on its ability to form specific bonds or interactions with enzymes, receptors, or other biomolecules.
Comparaison Avec Des Composés Similaires
Benzene, 1-bromo-2-fluoro-: Lacks the 2-methoxyethoxy group, making it less versatile in certain synthetic applications.
Benzene, 1-bromo-4-(2-methoxyethoxy)-:
Benzene, 1-fluoro-4-(2-methoxyethoxy)-: Lacks the bromine atom, affecting its reactivity in substitution reactions.
Propriétés
IUPAC Name |
1-bromo-2-fluoro-4-(2-methoxyethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO2/c1-12-4-5-13-7-2-3-8(10)9(11)6-7/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVPCTBFGLBNFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Benzyloxy)methyl]-1,3,4-oxadiazole](/img/structure/B1375015.png)
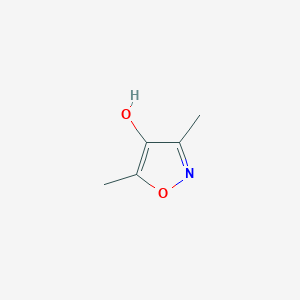
![4-[4-(aminomethyl)phenoxy]-N-methylpyridine-2-carboxamide](/img/structure/B1375017.png)
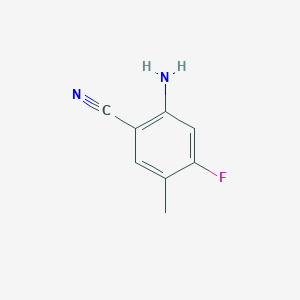
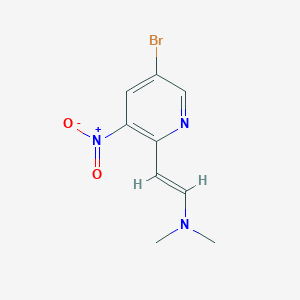
![4-chloro-5,6-dihydro-7H-Cyclopenta[b]pyridin-7-one](/img/structure/B1375023.png)
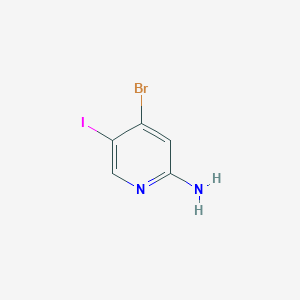

![ethyl 5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylate](/img/structure/B1375026.png)

